(R)-1-phenylethyl acetate
Overview
Description
®-1-phenylethyl acetate is an organic compound belonging to the ester family. It is characterized by a phenyl group attached to the first carbon of an ethyl acetate moiety. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-phenylethyl acetate can be synthesized through various esterification methods. One common method is the Fischer esterification, where ®-1-phenylethanol reacts with acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of ®-1-phenylethyl acetate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts in esterification reactions is also gaining popularity due to its eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-1-phenylethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to ®-1-phenylethanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ®-1-phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products
Hydrolysis: ®-1-phenylethanol and acetic acid.
Reduction: ®-1-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
®-1-phenylethyl acetate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory stimuli.
Medicine: Research is exploring its potential as a bioactive compound with antimicrobial properties.
Industry: Widely used in the fragrance and flavor industries for its fruity scent.
Mechanism of Action
The mechanism of action of ®-1-phenylethyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar fruity aroma but lacks the phenyl group.
Methyl benzoate: Another ester with a pleasant aroma, but with a benzoyl group instead of an acetyl group.
Isopentyl acetate: Known for its banana-like scent, used similarly in the fragrance industry.
Uniqueness
®-1-phenylethyl acetate stands out due to its chiral nature, which can lead to different sensory perceptions compared to its racemic or (S)-enantiomer counterparts. Its specific structure also allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
[(1R)-1-phenylethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315000 | |
Record name | (+)-Styrallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16197-92-5 | |
Record name | (+)-Styrallyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16197-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Styrallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.